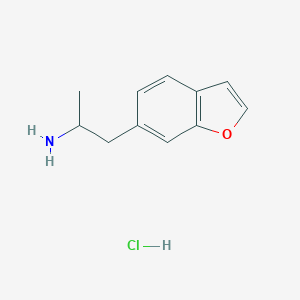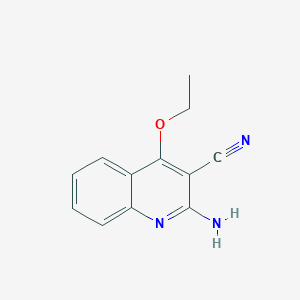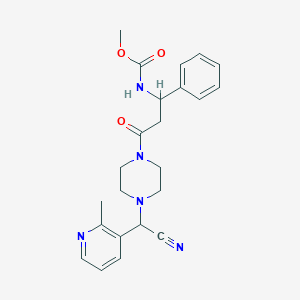
蒜素
描述
甲喹多克斯是一种合成的抗菌药物,属于喹喔啉二-N-氧化物家族。由于其广谱抗菌特性,它在兽药中被广泛使用。 甲喹多克斯以其对各种革兰氏阳性和革兰氏阴性细菌的有效性而闻名,使其成为预防和治疗牲畜和家禽肠道疾病的宝贵工具 .
科学研究应用
甲喹多克斯有广泛的科学研究应用:
化学: 用作研究喹喔啉衍生物合成和反应性的模型化合物。
生物学: 研究其对细菌 DNA 合成的影响及其作为抗菌剂的潜力。
医学: 探索其在治疗动物细菌感染中的潜在用途及其对动物生长和健康的影响。
作用机制
甲喹多克斯主要作为 DNA 合成的抑制剂起作用。它通过引起 DNA 损伤而诱导基因毒性和致癌性。该化合物破坏了细菌 DNA 的正常功能,导致细胞死亡。 分子靶标包括细菌 DNA 和参与 DNA 复制和修复的各种酶 .
生化分析
Biochemical Properties
Ajoene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme glutamate-cysteine ligase (GCL), which ajoene activates through the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway. This activation leads to increased glutathione (GSH) content, protecting cells from oxidative injury . Ajoene also covalently binds to vimentin, a protein involved in maintaining cell structure, disrupting the vimentin network and exerting anti-metastatic activity in cancer cells .
Cellular Effects
Ajoene has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In HepG2 cells and primary hepatocytes, ajoene activates Nrf2, leading to increased expression of antioxidant enzymes and protection against oxidative stress . In cancer cells, ajoene disrupts the vimentin network, inhibiting cell migration and invasion . Additionally, ajoene has been shown to modulate the activity of certain caspases, peroxide production, and apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of ajoene involves several key interactions at the molecular level. Ajoene exerts its effects by binding to reactive cysteines in target proteins through S-thiolation. This interaction disrupts the function of proteins such as vimentin, leading to the inhibition of cancer cell migration and invasion . Ajoene also activates the Nrf2 pathway by promoting the phosphorylation and nuclear accumulation of Nrf2, which in turn induces the expression of antioxidant enzymes . Furthermore, ajoene inhibits protein prenylation, affecting the mevalonate pathway and reducing cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ajoene change over time. Ajoene is relatively stable and maintains its biological activity over extended periods. Studies have shown that ajoene can cause a time-dependent increase in vimentin expression while inhibiting vimentin-dependent cell migration . Long-term exposure to ajoene has been observed to modulate caspase activity, peroxide production, and apoptosis in cancer cells . Additionally, ajoene’s stability in various solvents, including edible oils, contributes to its sustained biological effects .
Dosage Effects in Animal Models
The effects of ajoene vary with different dosages in animal models. In a mouse model of pulmonary infection, ajoene treatment resulted in a significant reduction of infecting Pseudomonas aeruginosa compared to a non-treated control group . In another study, ajoene was shown to inhibit platelet aggregation and prevent thrombocytopenia in dogs under extracorporeal circulation . At high doses, ajoene may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Ajoene is involved in several metabolic pathways, including the mevalonate pathway. It inhibits cholesterol biosynthesis by affecting 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase and late enzymatic steps of the mevalonate pathway . Ajoene also modulates the JAK/STAT3 and SMADs/FoxO signaling pathways, suppressing muscle-specific E3 ligases and reducing muscle atrophy in cancer cachexia . These interactions highlight ajoene’s role in regulating metabolic flux and metabolite levels.
Transport and Distribution
Ajoene is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It has been shown to covalently bind to vimentin, affecting its localization and function . Ajoene’s ability to inhibit protein prenylation also suggests its involvement in the transport and distribution of prenylated proteins within cells . These interactions contribute to ajoene’s accumulation and localization in specific cellular compartments.
Subcellular Localization
Ajoene’s subcellular localization is influenced by its interactions with target proteins and post-translational modifications. It has been shown to covalently modify vimentin, leading to its accumulation and disruption of the vimentin filament network . Ajoene’s ability to activate the Nrf2 pathway also suggests its localization in the nucleus, where it promotes the expression of antioxidant enzymes . These targeting signals and modifications direct ajoene to specific compartments, enhancing its biological activity.
准备方法
合成路线及反应条件
甲喹多克斯的制备涉及几个关键步骤。所使用的主要原料是邻硝基苯胺和乙酰丙酮。合成过程包括氧化反应,然后是缩合反应。氧化反应使用氧化剂、分散剂和催化剂进行。 分散剂确保溶液均匀,催化剂(通常是 KOH/蛋壳化合物)提供缓释效果,延长催化剂的作用时间 .
工业生产方法
在工业环境中,甲喹多克斯的生产遵循类似的合成路线,但规模更大。该工艺经过优化,以提高生产效率和降低成本。 连续流动反应器和先进的纯化技术的使用确保了最终产品的高收率和纯度 .
化学反应分析
反应类型
甲喹多克斯经历了几种类型的化学反应,包括还原、羟基化和羧化。 这些反应对其代谢和生物活性至关重要 .
常用试剂和条件
还原: 通常涉及使用还原剂,例如硼氢化钠或氢气,在催化剂的存在下。
羟基化: 通常使用羟基化剂进行,例如过氧化氢或分子氧,在催化剂的存在下。
主要产品
从这些反应中形成的主要产物包括各种羟基化和还原代谢产物。 这些代谢产物对该化合物的生物活性至关重要,通常使用先进的色谱技术进行分析 .
相似化合物的比较
甲喹多克斯与其他喹喔啉二-N-氧化物衍生物(如卡巴多斯、奥拉喹多克斯、喹酮酮和环多克斯)具有结构和药理学特性。这些化合物也表现出抗菌特性,并在兽药中使用。 甲喹多克斯由于其特定的分子结构而具有独特性,它提供了独特的代谢途径和生物活性 .
类似化合物
- 卡巴多斯
- 奥拉喹多克斯
- 喹酮酮
- 环多克斯
甲喹多克斯独特的结构和特性使其成为兽药和科学研究中一种有价值的化合物。
属性
IUPAC Name |
(Z)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXELFRRANAOWSF-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSC=CCS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSS/C=C\CS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318564 | |
| Record name | (Z)-Ajoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92285-00-2, 92285-01-3 | |
| Record name | (Z)-Ajoene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92285-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ajoene, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Ajoene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AJOENE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9XLK7547H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ajoene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033566 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ajoene interact with its targets within cells?
A1: Ajoene exerts its biological effects primarily by S-thiolation, a process where it forms a disulfide bond with cysteine residues on target proteins. [, , , ] This interaction can directly inhibit enzyme activity or disrupt protein-protein interactions, leading to downstream effects on various cellular pathways. [, , , ]
Q2: What are some of the known protein targets of ajoene?
A2: Research has identified several protein targets of ajoene, including:
- Protein Disulfide Isomerase (PDI): Ajoene S-thiolates PDI, a key enzyme involved in protein folding in the endoplasmic reticulum, leading to ER stress and ultimately cell death in cancer cells. []
- Glutathione Reductase (GR) and Trypanothione Reductase (TR): Ajoene acts as both an inhibitor and substrate for these enzymes, potentially contributing to oxidative stress within the cell. []
- Cyclooxygenase-2 (COX2): Ajoene can S-thiolate COX2, an enzyme involved in inflammation, thus contributing to its anti-inflammatory properties. []
- Signal Transducer and Activator of Transcription 3 (STAT3): Ajoene S-thiolates and inhibits STAT3, a transcription factor implicated in inflammation and cancer development. []
- Tubulin: Ajoene has been shown to interact with tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. [, ]
Q3: What is the molecular formula and weight of ajoene?
A3: Ajoene's molecular formula is C9H14OS3, and its molecular weight is 222.4 g/mol.
Q4: Is there spectroscopic data available for ajoene?
A4: Yes, ajoene's structure has been characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] These techniques provide detailed information about its structure and purity.
Q5: How stable is ajoene under various conditions?
A5: Ajoene exists as two isomers, E-ajoene and Z-ajoene. While generally considered stable, their stability can be influenced by factors like temperature, pH, and exposure to light. [, ] Studies show that ajoene remains relatively stable in mayonnaise even after a month of storage. []
Q6: Are there specific formulation strategies to enhance ajoene's stability, solubility, or bioavailability?
A6: Research on optimizing ajoene formulation is ongoing. Encapsulating ajoene in nanoparticles or liposomes could potentially enhance its stability, solubility, and bioavailability. [] Additionally, structural modifications, like those explored for improved blood stability, hold promise for developing more effective ajoene-based therapeutics. []
Q7: What analytical techniques are used to characterize and quantify ajoene?
A7: High-Performance Liquid Chromatography (HPLC) is widely used to identify, separate, and quantify ajoene isomers. [, , ] Thin Layer Chromatography (TLC) coupled with densitometry is another technique employed for ajoene analysis, particularly in extraction and characterization studies. []
Q8: What are the main in vitro and in vivo effects of ajoene reported in research?
A8: Ajoene exhibits a broad range of biological activities in both in vitro and in vivo settings, including:
- Anticancer activity: Ajoene inhibits the proliferation and induces apoptosis in various cancer cell lines, including leukemia, breast cancer, and esophageal cancer. [, , , ]
- Antimicrobial activity: It demonstrates activity against bacteria, fungi, and parasites. [, , , , ]
- Anti-inflammatory activity: Ajoene dampens inflammatory responses in macrophages by inhibiting pro-inflammatory cytokine production and modulating COX2 and STAT3 activity. []
- Antithrombotic activity: It inhibits platelet aggregation, potentially beneficial for preventing thrombosis. [, ]
Q9: Has ajoene been tested in clinical trials for any specific conditions?
A9: Yes, small-scale clinical trials have investigated ajoene's efficacy in treating:
- Tinea pedis (athlete's foot): Ajoene demonstrated promising results in treating tinea pedis, comparable to the antifungal drug terbinafine. [, ]
- Chromoblastomycosis: Topical ajoene showed efficacy in treating this fungal infection, with the added benefit of causing less scarring compared to 5-fluorouracil. []
Q10: What is known about ajoene's pharmacokinetics and pharmacodynamics (PK/PD)?
A10: While research on ajoene's PK/PD is limited, studies using a Caco-2 cell monolayer model suggest that it is metabolized within cells and may not be easily transported across intestinal barriers. [] Further investigations are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: Are there concerns about resistance development to ajoene?
A11: While resistance to ajoene itself has not been extensively studied, its mechanism of action, particularly its ability to target multiple pathways and proteins, might make it more challenging for resistance to develop compared to single-target drugs. [] Nevertheless, continuous monitoring for potential resistance mechanisms is crucial for its long-term therapeutic viability.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B124899.png)





![tert-butyl N-[2-[hydroxy(methyl)amino]-2-oxoethyl]carbamate](/img/structure/B124916.png)





